2-Bromo-6-fluoro-3-methoxyphenol
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Overview
Description
2-Bromo-6-fluoro-3-methoxyphenol is an organic compound with the molecular formula C7H6BrFO2. It is a phenolic derivative characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring.
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-6-fluoro-3-methoxyphenol are currently unknown. This compound is a derivative of phenol, which is known to be a potent proteolytic agent . .
Mode of Action
As a phenolic compound, it may share some properties with phenol, which dissolves tissue on contact via proteolysis . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability could be affected by temperature, as suggested by the storage recommendations for similar compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-methoxyphenol typically involves the bromination and fluorination of 3-methoxyphenol. One common method includes the reaction of 3-methoxyphenol with bromine and fluorine sources under controlled conditions. For example, the reaction can be carried out in the presence of a catalyst such as copper, which facilitates the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by halogenation. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenols, while oxidation can produce quinones .
Scientific Research Applications
2-Bromo-6-fluoro-3-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methoxyphenol
- 2-Fluoro-6-methoxyphenol
- 3-Bromo-6-fluoro-phenol
Uniqueness
2-Bromo-6-fluoro-3-methoxyphenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. The combination of these halogens with the methoxy and phenolic groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-bromo-6-fluoro-3-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKBQTUUEPEAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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